2-(m-Chlorophenyl)-3-methyloxazolidine
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Overview
Description
2-(3-chlorophenyl)-3-methyl-1,3-oxazolidine is a heterocyclic organic compound that features an oxazolidine ring substituted with a 3-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-3-methyl-1,3-oxazolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzaldehyde with an amino alcohol, such as 2-amino-2-methyl-1-propanol, under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the oxazolidine ring.
Industrial Production Methods
Industrial production of 2-(3-chlorophenyl)-3-methyl-1,3-oxazolidine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-3-methyl-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxazolidinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-chlorophenyl)-3-methyl-1,3-oxazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-3-methyl-1,3-oxazolidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-3-methyl-1,3-oxazolidine
- 2-(3-bromophenyl)-3-methyl-1,3-oxazolidine
- 2-(3-chlorophenyl)-3-ethyl-1,3-oxazolidine
Uniqueness
2-(3-chlorophenyl)-3-methyl-1,3-oxazolidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 3-chlorophenyl group and the methyl group on the oxazolidine ring can lead to distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
61004-95-3 |
---|---|
Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-3-methyl-1,3-oxazolidine |
InChI |
InChI=1S/C10H12ClNO/c1-12-5-6-13-10(12)8-3-2-4-9(11)7-8/h2-4,7,10H,5-6H2,1H3 |
InChI Key |
YLTMHKHSXWVYEO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC1C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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